![molecular formula C19H19ClN2O4S2 B2683580 (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-64-4](/img/structure/B2683580.png)
(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole-based Schiff bases are a class of compounds that have been synthesized and applied as colorimetric sensors for fluoride and acetate ions in acetonitrile . They have been used in the development of novel scaffolds for topoisomerase I inhibitors via DNA intercalation .
Synthesis Analysis
Benzothiazole-functionalized Schiff bases can be synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of benzothiazole-based Schiff bases can be enhanced by introducing a coumarin moiety . This results in a better colorimetric response with rapid naked eye detection of both fluoride and acetate ion via a palpable change in color and a 147 nm red shift .Chemical Reactions Analysis
The chemical reactions involving benzothiazole-based Schiff bases involve the initial formation of hydrogen bonds with –OH and –NH protons, and the subsequent deprotonation of the most acidic protons upon addition of excess fluoride and acetate ions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole-based Schiff bases include their ability to exhibit a colorimetric response and turn-on fluorescence . They have a low detection limit for fluoride ions, as low as 3.35 × 10 −8 M via colorimetric responses .Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in the development of class III electrophysiological agents. These compounds have shown potency in vitro comparable to that of known class III agents, suggesting their viability for cardiac arrhythmia treatments (Morgan et al., 1990).
Anticancer Applications
Another study focused on the synthesis of indapamide derivatives, demonstrating proapoptotic activity on melanoma cell lines. These compounds, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, have shown potential as anticancer agents, with one compound exhibiting significant growth inhibition at low concentrations (Yılmaz et al., 2015).
Fluorescence Properties and Anticancer Activity
A study on Co(II) complexes of benzothiazole derivatives highlighted their synthesis, fluorescence properties, and in vitro cytotoxicity against human breast cancer cell lines. The findings suggest these complexes' potential as fluorescent probes for biological imaging and therapeutic agents in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial and Antifungal Action
Research on the synthesis of azoles incorporating a sulfonamide moiety has identified compounds with significant anticonvulsant activity, indicating their potential for developing new treatments for convulsive disorders. The study also highlighted compounds with protection against picrotoxin-induced convulsion, suggesting their utility in neurological research and therapy (Farag et al., 2012).
Antimalarial and COVID-19 Applications
Investigations into sulfonamide derivatives for antimalarial activity have also explored their potential against COVID-19, using computational calculations and molecular docking studies. This research indicates the versatility of sulfonamide compounds in addressing a broad spectrum of infectious diseases, including their reactivity and effectiveness against various pathogens (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
The primary target of the compound (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is the transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a crucial role in the entry of certain viruses, such as coronaviruses, into host cells .
Mode of Action
(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide acts as an inhibitor of TMPRSS2 . By binding to TMPRSS2, it prevents the protease from cleaving and activating the viral spike proteins, thereby blocking the entry of the virus into the host cell .
Biochemical Pathways
The inhibition of TMPRSS2 by (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide affects the viral entry pathway . This disruption prevents the virus from infecting host cells and propagating within the host, thereby mitigating the spread and impact of the viral infection .
Pharmacokinetics
The compound’s effectiveness as a tmprss2 inhibitor suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The molecular effect of (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is the inhibition of TMPRSS2, which results in the blockage of viral entry into host cells . On a cellular level, this leads to a decrease in viral infection and propagation .
properties
IUPAC Name |
2-chloro-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-3-26-11-10-22-16-9-8-13(28(2,24)25)12-17(16)27-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPRFUYQMFRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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